molecular formula C13H21N3O2 B7082962 N-[(2S)-1-hydroxy-3-methylbutan-2-yl]-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxamide

N-[(2S)-1-hydroxy-3-methylbutan-2-yl]-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxamide

Cat. No.: B7082962
M. Wt: 251.32 g/mol
InChI Key: LRCUXQHCHDTPPJ-LLVKDONJSA-N
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Description

N-[(2S)-1-hydroxy-3-methylbutan-2-yl]-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxamide is a complex organic molecule that features prominently in various fields of scientific research. It combines functionalities from imidazopyridine and carboxamide groups, endowing it with unique chemical properties and potential biological activity.

Properties

IUPAC Name

N-[(2S)-1-hydroxy-3-methylbutan-2-yl]-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O2/c1-9(2)11(8-17)15-13(18)10-7-16-6-4-3-5-12(16)14-10/h7,9,11,17H,3-6,8H2,1-2H3,(H,15,18)/t11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRCUXQHCHDTPPJ-LLVKDONJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CO)NC(=O)C1=CN2CCCCC2=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](CO)NC(=O)C1=CN2CCCCC2=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2S)-1-hydroxy-3-methylbutan-2-yl]-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxamide typically involves multi-step processes starting from commercially available reagents:

  • Formation of the imidazopyridine ring system: : This can be done through cyclization reactions involving pyridine derivatives and amidines under acidic or basic conditions.

  • Introduction of the hydroxyl group: : Functionalizing the hydrocarbon chain via oxidation reactions can introduce the hydroxy group at the desired position.

  • Amidation reaction: : Finally, the carboxamide group is incorporated through an amidation reaction with suitable carboxylic acid derivatives and amines.

Industrial Production Methods

Industrial production may follow similar synthetic routes but often optimized for scalability:

  • Batch or continuous flow synthesis: : Techniques to handle large volumes while maintaining reaction control.

  • Catalysts and solvents optimization: : Industrial processes might employ specific catalysts and solvents that enhance reaction yields and reduce costs.

  • Purification and isolation: : Chromatographic techniques and crystallization methods to achieve high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The hydroxyl group can undergo oxidation to form corresponding carbonyl compounds.

  • Reduction: : The imidazopyridine ring can be reduced to its dihydro forms under suitable conditions.

  • Substitution: : The molecule can undergo various nucleophilic and electrophilic substitution reactions due to reactive positions on the imidazopyridine ring.

Common Reagents and Conditions

  • Oxidizing agents: : Such as PCC (Pyridinium chlorochromate) for oxidation.

  • Reducing agents: : Like hydrogen gas over palladium-carbon catalyst for reduction.

  • Acidic or basic conditions: : Employed for substitution reactions and amidation processes.

Major Products

  • Oxidized derivatives: : Ketones and aldehydes.

  • Reduced derivatives: : Dihydroimidazopyridines.

  • Substituted derivatives: : Various substituted imidazopyridine compounds depending on the reagents used.

Scientific Research Applications

Chemistry

  • Used as a building block in the synthesis of more complex molecules.

  • Studied for its reactivity and stability under different chemical environments.

Biology and Medicine

  • Investigated for potential therapeutic activities, such as antimicrobial, antiviral, or anti-inflammatory effects.

  • Functional groups present in the molecule make it a candidate for drug design and development.

Industry

  • Potential use in the production of fine chemicals and advanced materials due to its complex structure.

  • Explored in the development of new catalysts or ligands in various industrial processes.

Mechanism of Action

The detailed mechanism of action for N-[(2S)-1-hydroxy-3-methylbutan-2-yl]-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxamide can be multifaceted:

  • Molecular targets: : It may interact with specific enzymes or receptors due to its unique structure, leading to biological effects.

  • Pathways involved: : Can modulate biochemical pathways such as signal transduction, gene expression, or metabolic pathways depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • Imidazopyridine derivatives: : Other compounds in this class can share similar core structures but differ in substituents, leading to varying properties and activities.

  • Carboxamide-containing compounds: : Molecules like carboxamide drugs which can offer parallels in their activity due to the presence of the carboxamide group.

Uniqueness

  • The specific combination of the hydroxy group, the imidazopyridine ring, and the carboxamide group makes N-[(2S)-1-hydroxy-3-methylbutan-2-yl]-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxamide unique.

  • Differences in the stereochemistry (the (2S) configuration) can significantly influence its reactivity and interaction with biological targets.

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